Eltoprazine dihydrochloride
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Overview
Description
Eltoprazine dihydrochloride is a serotonergic drug belonging to the phenylpiperazine class. It is primarily known for its potential therapeutic effects in treating various neurological and psychiatric disorders. The compound acts as an agonist of the serotonin 5-HT1A and 5-HT1B receptors and as an antagonist of the serotonin 5-HT2C receptor . This compound has been investigated for its potential to treat conditions such as aggression, attention deficit hyperactivity disorder, cognitive disorders, and drug-induced dyskinesia .
Mechanism of Action
Target of Action
Eltoprazine dihydrochloride primarily targets the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin (5-HT) system, which plays a significant role in various physiological functions such as mood regulation, aggression, and cognition .
Mode of Action
Eltoprazine acts as an agonist for the 5-HT1A and 5-HT1B receptors . This means it binds to these receptors and activates them, leading to an increase in the effects mediated by these receptors. It also acts as an antagonist for the 5-HT2C receptor
Biochemical Pathways
The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine is believed to play a significant role in the conversion of L-DOPA into dopamine and an ensuing erratic, nonphysiological, dopamine release into the striatum . This modulation of the serotonin system and its impact on dopamine release is thought to be the key biochemical pathway affected by Eltoprazine .
Pharmacokinetics
The pharmacokinetics of Eltoprazine has been studied after single oral doses of 5, 10, 20 mg, and 30 mg in a partly randomized, cross-over design . The mean half-life was calculated to be about 6.5 hours . The renal excretion of Eltoprazine was characterized by net tubular secretion . The Area Under the Curve (AUC), peak plasma concentrations, and the amount excreted unchanged in the urine were linearly related to the dose . Renal clearance and t1/2 were independent of dose . Thus, Eltoprazine exhibited a linear pharmacokinetic profile .
Result of Action
The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine leads to a reduction in aggressive behavior and an increase in anxiety-like effects . This is thought to be due to the modulation of the serotonin system and its impact on dopamine release .
Action Environment
The action, efficacy, and stability of Eltoprazine can be influenced by various environmental factors. For instance, exposure to other chemicals, whether intentional or unintentional, could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . This could potentially affect the metabolism and hence the action of Eltoprazine.
Biochemical Analysis
Biochemical Properties
Eltoprazine dihydrochloride acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with serotonin receptors plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been evaluated for its ability to counteract distressing side effects in patients with Parkinson’s disease . It has been found to be extremely effective in suppressing dyskinesia, a distressing side effect of levodopa treatment in Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This allows it to modulate the serotonergic system, influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In experimental models, this compound has shown significant reduction in levodopa-induced dyskinesias over time . This effect was accompanied by a partial worsening of the therapeutic effect of levodopa .
Dosage Effects in Animal Models
In animal models of Parkinson’s disease, this compound has shown to be highly effective in counteracting dyskinesia . The partial worsening of the levodopa effect observed after this compound administration represents a concern .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently available . Given its interaction with serotonin receptors, it is likely involved in the metabolic pathways of the serotonergic system.
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not currently available . Given its interaction with serotonin receptors, it is likely distributed to areas of the body where these receptors are present.
Subcellular Localization
The specific subcellular localization of this compound is not currently available . Given its interaction with serotonin receptors, it is likely localized to areas of the cell where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eltoprazine dihydrochloride involves several steps, starting with the preparation of the core phenylpiperazine structure. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a halogenated benzene derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of eltoprazine to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Eltoprazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated benzene derivatives and appropriate catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Eltoprazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonergic drugs and their interactions with serotonin receptors.
Biology: The compound is employed in research on neurotransmitter systems, particularly the serotonin system, to understand its role in various physiological and pathological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, including Parkinson’s disease, schizophrenia, and cognitive impairment
Comparison with Similar Compounds
Fluprazine: Another phenylpiperazine compound with similar serotonergic activity.
Batoprazine: A related compound with comparable receptor interactions.
S-15535 and Lecozotan: Chemical precursors to eltoprazine with similar pharmacological profiles.
Uniqueness: Eltoprazine dihydrochloride is unique due to its specific combination of receptor agonism and antagonism, which allows it to modulate serotonin signaling in a balanced manner. This unique profile makes it a promising candidate for treating conditions that involve dysregulated serotonin activity, such as aggression, attention deficit hyperactivity disorder, and drug-induced dyskinesia .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRJDVNCYJTPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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